Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride
Description
Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate hydrochloride is a hydrochloride salt of a thiazole derivative featuring a piperidin-3-ylmethyl substituent at the 2-position of the thiazole ring. This compound combines the structural motifs of thiazole (a heterocyclic ring with sulfur and nitrogen) and piperidine (a six-membered amine ring), which are both pharmacologically significant scaffolds. The ethyl ester group at the 4-position enhances solubility and serves as a synthetic handle for further derivatization.
For instance, ethyl 2-acetyl-1,3-thiazole-4-carboxylate is prepared by reacting L-cysteine ethyl ester hydrochloride with pyruvaldehyde, followed by oxidation with MnO₂ . Substitution at the 2-position (e.g., piperidin-3-ylmethyl) likely involves nucleophilic displacement or coupling reactions with appropriate piperidine-containing precursors, as seen in sulfonamide-functionalized thiazoles .
Potential Applications: Thiazole-piperidine hybrids are explored in drug discovery for their neuroactive, antimicrobial, or kinase-inhibitory properties. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-2-16-12(15)10-8-17-11(14-10)6-9-4-3-5-13-7-9;/h8-9,13H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYRYOTKLTPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable electrophile.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C17H22N4OS
- Molecular Weight : 330.4 g/mol
- IUPAC Name : Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate hydrochloride
This compound features a thiazole ring fused with a piperidine moiety, which contributes to its biological activities.
Medicinal Chemistry
Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds possess antibacterial and antifungal properties. For instance, compounds derived from thiazole have demonstrated effectiveness against strains such as Bacillus subtilis and Aspergillus niger .
- Anticancer Properties : The thiazole scaffold is often associated with anticancer activities. Research into related compounds suggests that they may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .
The biological activity of this compound has been explored in several studies:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, revealing potential interactions that could lead to therapeutic applications .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives, including this compound for their antimicrobial efficacy. The results showed promising activity against multiple bacterial strains, indicating the potential for development as an antimicrobial agent .
Case Study 2: Anticancer Activity
Research involving molecular docking studies of thiazole derivatives suggested that these compounds could effectively bind to cancer-related targets. This study highlighted the importance of structural modifications to enhance their anticancer activity .
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents at the thiazole 2-position, ester groups, or counterion (Table 1).
*Calculated molecular weight based on formula C₁₂H₂₀N₂O₂S · HCl.
Key Differences
Morpholino (): Provides a polar, non-basic substituent, favoring solubility in polar solvents but limiting CNS penetration. Amino (): Enables facile functionalization (e.g., acylation, sulfonylation) but may reduce stability due to reactivity .
Salt Forms :
- The hydrochloride salt (target compound) improves solubility in aqueous media compared to neutral analogs like ethyl 2-methyl-thiazole-4-carboxylate .
- Dihydrochloride salts () offer even higher solubility but may complicate crystallization or purification .
Synthetic Routes :
- The target compound likely employs a piperidine-containing aldehyde or alkylating agent in place of pyruvaldehyde during thiazolidine formation, followed by oxidation and esterification .
- Sulfonamide analogs (e.g., ) utilize nucleophilic aromatic substitution with sulfonyl chlorides, a strategy less applicable to bulky piperidine derivatives .
Biological Activity
Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₁H₁₆N₂O₂S
- Molecular Weight : 240.32 g/mol
- IUPAC Name : Ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate
- CAS Number : 126533-98-0
- PubChem CID : 15053545
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| Melting Point | N/A |
| Boiling Point | 359.1 ± 34.0 °C at 760 mmHg |
| Density | N/A |
Antimicrobial Properties
Research has indicated that thiazole derivatives, including those with piperidine substituents, exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate show effective inhibition against various bacteria and fungi.
-
Antibacterial Activity :
- Compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Specific derivatives have been tested against a range of pathogens, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity :
The biological mechanisms through which these compounds exert their effects are still under investigation. However, it is believed that the thiazole ring plays a crucial role in interacting with microbial targets, potentially disrupting cellular processes essential for survival.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of thiazole derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted the structure–activity relationships (SAR) of thiazole compounds, noting that modifications to the piperidine moiety can enhance biological activity .
- Another research article discussed the selective induction of ferroptosis by thiazoles with electrophilic groups at specific positions, suggesting a novel pathway for cancer treatment .
Summary of Findings
The compound ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride exhibits promising biological activities primarily due to its antibacterial and antifungal properties. The ongoing research into its mechanisms of action and structure–activity relationships may pave the way for developing new therapeutic agents.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate hydrochloride?
The synthesis of thiazole derivatives often involves condensation reactions. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized via reaction of ethyl 2-bromoacetate with thiourea under basic conditions . Adapting this method, the target compound may be synthesized by introducing the piperidin-3-ylmethyl substituent through alkylation or reductive amination of a precursor thiazole intermediate. highlights similar protocols for ethyl thiazole carboxylates with pyrrolidine substituents, suggesting the use of protected piperidine intermediates to avoid side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and dihedral angles in thiazole derivatives . For example, reports a dihedral angle of 5.15° between the thiazole and phenyl rings in a related compound, emphasizing the importance of crystallographic data in confirming molecular geometry . Complementary techniques like NMR (for substituent connectivity) and LC-MS (for purity and mass verification) are also essential .
Q. What safety protocols should be followed when handling this compound?
While direct safety data for the compound is unavailable, outlines general precautions for structurally similar piperidine derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- In case of exposure, rinse affected areas with water and seek medical advice .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for similar thiazole derivatives?
Discrepancies in yields may arise from reaction conditions (e.g., solvent, temperature, or reagent purity). For instance, describes an unexpected product formation during a thionyl chloride-mediated reaction, highlighting the need for controlled conditions and real-time monitoring (e.g., TLC or HPLC) . Reproducibility requires detailed documentation of stoichiometry, reaction time, and purification methods (e.g., recrystallization from ethanol, as in ) .
Q. What methodologies are recommended for evaluating the compound’s biological activity, such as antimicrobial or anticancer effects?
- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, as done for related thiazoles in .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. notes that thiazole derivatives induce apoptosis via cell cycle arrest, so flow cytometry can validate mechanisms .
Q. How can hydrogen bonding patterns influence the compound’s crystallinity and solubility?
Graph set analysis ( ) can identify recurring hydrogen-bonding motifs (e.g., N–H⋯O or S–H⋯N interactions) that stabilize crystal packing . For example, the absence of intermolecular hydrogen bonds in ’s crystal structure may explain its lower solubility in polar solvents, guiding formulation strategies .
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?
- Substituent variation : Compare analogs with different piperidine or thiazole modifications (e.g., lists methyl, trifluoromethyl, and phenyl substituents) to assess impacts on bioactivity .
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC50 values .
Q. How can metabolic stability and potential drug interactions be assessed preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
